molecular formula C32H38N2O5 B12409017 (1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione

(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione

Cat. No.: B12409017
M. Wt: 530.7 g/mol
InChI Key: VWKVHGIGUCPWKR-HDCYGHGWSA-N
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Description

The compound (1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure characterized by multiple hydroxyl groups, an indole moiety, and a tricyclic framework, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione involves multiple steps, including the formation of the tricyclic core, introduction of hydroxyl groups, and attachment of the indole moiety. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The development of efficient catalysts and environmentally friendly solvents would also be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The indole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying cellular processes and signaling pathways. It can be used to probe the function of specific enzymes and receptors.

Medicine

In medicine, the compound shows potential as a therapeutic agent due to its bioactive properties. It may be investigated for its effects on cancer cells, infectious agents, and neurological disorders.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups and indole moiety allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione lies in its complex tricyclic structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity.

Properties

Molecular Formula

C32H38N2O5

Molecular Weight

530.7 g/mol

IUPAC Name

(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione

InChI

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,23,25-26,28-30,33,35,37-38H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,23-,25-,26-,28-,29+,30+,32+/m0/s1

InChI Key

VWKVHGIGUCPWKR-HDCYGHGWSA-N

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)/C=C/[C@@H]([C@@H](/C(=C1)/C)O)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)C=CC(C(C(=C1)C)O)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O

Origin of Product

United States

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